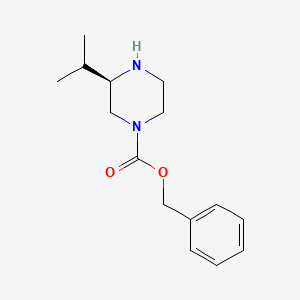

(R)-1-Cbz-3-isopropyl-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-12(2)14-10-17(9-8-16-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKFCNJIUKFZTO-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 1 Cbz 3 Isopropyl Piperazine

Retrosynthetic Dissection and Strategic Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. youtube.comyoutube.comyoutube.comyoutube.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. For (R)-1-Cbz-3-isopropyl-piperazine, the analysis begins by identifying the key functionalities and stereocenter.

A primary disconnection can be made at the amide bond of the carbobenzyloxy (Cbz) group, leading to (R)-3-isopropyl-piperazine and a Cbz source like benzyl (B1604629) chloroformate. total-synthesis.comyoutube.com Further disconnection of the piperazine (B1678402) ring can be envisioned through several routes. One common strategy involves a cyclization reaction, suggesting precursors like a suitably protected 1,2-diamine. nih.gov For instance, a key precursor could be an N-protected derivative of (R)-1,2-diamino-3-methylbutane, which already contains the required isopropyl group and stereocenter.

Another retrosynthetic approach might involve the formation of one of the C-N bonds of the ring as the final step. This could lead to precursors such as an activated derivative of an N-benzylated amino acid, which can then be cyclized with an appropriate nitrogen-containing fragment. The choice of precursors is often dictated by their availability from the chiral pool or the feasibility of their asymmetric synthesis. baranlab.orgnih.gov

Stereoselective Synthesis Pathways and Enantiomeric Control

Achieving the desired (R) configuration at the C-3 position is paramount. Several strategies are employed to ensure high enantiomeric purity. rsc.orgnih.gov

Exploitation of Chiral Pool Substrates

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds, primarily natural products like amino acids and terpenes, that serve as starting materials for asymmetric synthesis. baranlab.orgnih.gov For the synthesis of this compound, (R)-valine is an ideal chiral pool substrate. The isopropyl group and the stereocenter of (R)-valine directly correspond to the C-3 position of the target molecule.

A typical synthetic sequence starting from (R)-valine might involve the reduction of the carboxylic acid to an alcohol, followed by conversion of the amino group and the newly formed hydroxyl group into suitable functionalities for cyclization into the piperazine ring. rsc.orgnih.gov This approach elegantly transfers the chirality from the starting amino acid to the final product.

Asymmetric Induction and Catalytic Approaches

For instance, an achiral precursor could undergo an asymmetric hydrogenation or an asymmetric alkylation reaction catalyzed by a chiral transition metal complex, such as those based on rhodium or iridium, to establish the (R) stereocenter. nih.govorganic-chemistry.org Palladium-catalyzed asymmetric allylic alkylation is another powerful tool for creating chiral centers in nitrogen-containing heterocycles. nih.govnih.gov These catalytic methods are highly sought after due to their efficiency, often requiring only small amounts of the chiral catalyst to generate large quantities of the enantiomerically enriched product.

Diastereoselective and Enantioselective Resolution Techniques

Resolution techniques are employed to separate a racemic mixture of a compound into its individual enantiomers. mdpi.comgoogle.commdpi.com

Diastereoselective resolution involves reacting the racemic piperazine derivative with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like crystallization or chromatography. nih.govnih.govnih.gov Once separated, the resolving agent is removed to yield the pure enantiomers.

Enantioselective resolution , often a kinetic resolution, involves the use of a chiral catalyst or enzyme that reacts preferentially with one enantiomer of the racemate, leaving the other enantiomer unreacted. mdpi.commdpi.com For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic piperazine precursor, allowing for the separation of the acylated and unreacted enantiomers.

Role and Removal of the Carbobenzyloxy (Cbz) Protecting Group

The carbobenzyloxy (Cbz) group is a widely used protecting group for amines in organic synthesis. total-synthesis.commissouri.eduorganic-chemistry.org In the synthesis of this compound, the Cbz group serves several important functions:

Deactivation of the Nitrogen: It temporarily deactivates the N-1 nitrogen of the piperazine ring, preventing it from undergoing undesired side reactions during subsequent synthetic steps. total-synthesis.com

Directing Group: The Cbz group can influence the stereochemical outcome of reactions at adjacent positions.

Facilitating Purification: The presence of the Cbz group can aid in the purification of intermediates due to its impact on crystallinity and chromatographic behavior.

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comyoutube.com

A key advantage of the Cbz group is its stability to a wide range of reaction conditions while being readily removable under specific, mild conditions. total-synthesis.comnih.govresearchgate.net The most common method for Cbz deprotection is hydrogenolysis, which involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). total-synthesis.comorganic-chemistry.org This reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

| Deprotection Method | Reagents | Conditions | Key Advantages |

| Hydrogenolysis | H₂, Pd/C | Typically room temperature, atmospheric pressure | Mild, clean, high-yielding |

| Lewis Acid Cleavage | AlCl₃ in HFIP | Room temperature | Tolerates reducible functional groups |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | 75 °C in DMA | Useful for substrates sensitive to hydrogenolysis |

Data sourced from multiple studies. total-synthesis.comorganic-chemistry.orgresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters at each synthetic step. nih.govrsc.orgnih.gov

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature: Reactions are often run at specific temperatures to control reactivity and minimize side reactions.

Concentration: The concentration of reactants can influence reaction kinetics.

Catalyst Loading: In catalytic reactions, the amount of catalyst used is optimized to ensure efficient conversion without being wasteful.

Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to maximize product formation and minimize degradation.

Strategies to enhance yield often involve:

Step Economy: Designing synthetic routes with the fewest possible steps to minimize material loss. nih.gov

Purification Methods: Employing efficient purification techniques, such as column chromatography or crystallization, to isolate the desired product in high purity.

By systematically adjusting these parameters and employing strategic planning, chemists can develop robust and efficient syntheses of this compound, a valuable building block for the development of new therapeutic agents.

Considerations for Scalable and Sustainable Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of several factors to ensure efficiency, cost-effectiveness, and environmental responsibility. Modern synthetic strategies are increasingly focused on sustainability, aiming to minimize waste, reduce energy consumption, and utilize safer reagents and solvents.

Recent advancements in the synthesis of chiral piperazines offer promising pathways for the scalable and sustainable production of this compound. These methodologies often employ catalytic asymmetric transformations, which are highly efficient and atom-economical.

One notable approach involves the asymmetric hydrogenation of pyrazine (B50134) derivatives . For instance, iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides has been shown to be a facile method for producing a variety of chiral piperazines with high enantioselectivity. acs.org This method's key advantages include its potential for easy scalability and its application in the synthesis of 3-substituted chiral piperazines, which is directly relevant to the target molecule. acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers a route to chiral piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org The practicality of this method has been demonstrated on a gram scale, suggesting its potential for larger-scale applications. dicp.ac.cn

Another significant strategy is the synthesis from chiral α-amino acids . A practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed, starting from readily available α-amino acids. rsc.org This synthetic pathway was successfully performed on a multigram scale, highlighting its industrial applicability. rsc.org Given that the isopropyl group at the 3-position of the target molecule can be derived from valine, this approach presents a viable and sustainable option.

The principles of green chemistry are also being integrated into piperazine synthesis. The use of immobilized catalysts, such as piperazine immobilized on the surface of graphene oxide, allows for easy separation and reuse of the catalyst, reducing waste and cost. rsc.org While this specific example is for a different application, the concept of heterogeneous catalysis is a key consideration for sustainable production. Furthermore, the broader trend in the chemical industry is moving towards the adoption of eco-friendly and sustainable piperazine derivatives, driven by both regulatory demands and a growing market for greener products. globalgrowthinsights.com

Photoredox catalysis represents another modern and sustainable approach. It allows for the synthesis of diverse C-substituted piperazines under mild conditions, often avoiding the need for pre-functionalized substrates. nih.gov This method is operationally simple and has the potential for creating complex piperazine cores. nih.gov

The following table summarizes key features of these advanced methodologies applicable to the scalable and sustainable production of this compound:

| Methodology | Key Features | Potential for this compound | Reference |

| Asymmetric Hydrogenation of Pyrazines | - High enantioselectivity- Easy scalability- Applicable to 3-substituted piperazines | Direct route to the chiral piperazine core. | acs.org |

| Asymmetric Hydrogenation of Pyrazin-2-ols | - Gram-scale demonstration- High diastereoselectivity and enantioselectivity- Intermediate can be converted to chiral piperazine | A two-step approach to the target molecule with good stereocontrol. | dicp.ac.cnrsc.org |

| Synthesis from Chiral α-Amino Acids | - Starts from readily available materials- Multigram scale validation- Orthogonally protected intermediates | Utilizes natural chiral pool (e.g., valine) for a sustainable synthesis. | rsc.org |

| Green Chemistry Approaches | - Use of reusable heterogeneous catalysts- Environmentally benign solvents | Reduces waste and improves the overall sustainability of the process. | rsc.org |

| Photoredox Catalysis | - Mild reaction conditions- Operational simplicity- Avoids pre-functionalized substrates | A modern and efficient method for constructing the piperazine ring. | nih.gov |

Chemical Reactivity and Derivatization Strategies of R 1 Cbz 3 Isopropyl Piperazine

Transformations at the Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms of the piperazine ring in (R)-1-Cbz-3-isopropyl-piperazine offer distinct opportunities for chemical modification. The presence of the carbobenzyloxy (Cbz) protecting group on one nitrogen directs the reactivity of the other, enabling selective transformations.

Selective Deprotection and Re-functionalization

The Cbz group on the N1 position of this compound can be selectively removed under various conditions, most commonly through catalytic hydrogenation. This process yields the free secondary amine at N1, (R)-3-isopropyl-piperazine, while leaving the N4 nitrogen available for subsequent functionalization.

The resulting (R)-3-isopropyl-piperazine is a key intermediate that can be re-functionalized with a wide array of substituents. This re-functionalization is crucial for building molecular diversity and tailoring the properties of the final compounds. For instance, the newly liberated secondary amine can undergo reactions such as acylation, alkylation, or sulfonylation to introduce different functional groups, thereby modulating the compound's biological activity and physicochemical properties.

A common strategy involves the introduction of a different protecting group at N1, allowing for the orthogonal deprotection and subsequent derivatization of the two piperazine nitrogens. This stepwise approach provides precise control over the final structure of the molecule.

N-Alkylation, N-Acylation, and Reductive Amination Reactions

The N4 nitrogen of this compound is a nucleophilic secondary amine, readily participating in various functionalization reactions.

N-Alkylation: Direct alkylation of the N4 position can be achieved using alkyl halides or other electrophilic alkylating agents. This reaction introduces alkyl substituents, which can influence the compound's lipophilicity and steric bulk.

N-Acylation: The N4 nitrogen can be acylated using acyl chlorides or anhydrides to form amides. This transformation is widely used to introduce a variety of acyl groups, including those with additional functional handles for further derivatization.

Reductive Amination: Reductive amination is a powerful method for forming C-N bonds and is frequently employed to introduce substituents at the N4 position. nih.gov This two-step process involves the initial reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. nih.govnih.gov A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. nih.gov This method allows for the introduction of a diverse range of alkyl and aryl groups, depending on the carbonyl compound used. For example, reductive amination with an appropriate aldehyde can be used to install methyl, ethyl, propyl, and benzyl (B1604629) groups. nih.gov

| Carbonyl Compound | Reducing Agent | Product | Reference |

|---|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | (R)-1-Cbz-3-isopropyl-4-methyl-piperazine | nih.gov |

| Acetaldehyde | NaBH₃CN | (R)-1-Cbz-4-ethyl-3-isopropyl-piperazine | nih.gov |

| Benzaldehyde | NaBH(OAc)₃ | (R)-1-Cbz-4-benzyl-3-isopropyl-piperazine | nih.gov |

Modifications and Functionalization of the Isopropyl Side Chain

The functionalization of the isopropyl side chain at the C3 position of this compound presents a greater challenge compared to the modifications at the nitrogen atoms. The C-H bonds of the isopropyl group are generally unreactive. However, modern synthetic methods for C(sp³)-H activation are emerging as powerful tools for the late-stage functionalization of complex molecules. researchgate.netnih.gov

While the direct and selective functionalization of the isopropyl group on this compound is not extensively documented in the reviewed literature, general strategies for C(sp³)-H activation could potentially be applied. These methods often involve transition-metal catalysis or photoredox catalysis to generate a radical or an organometallic intermediate at the C-H bond, which can then be trapped by a variety of reagents. researchgate.netnih.gov For instance, photocatalyzed reactions have been shown to functionalize C(sp³)–H bonds under mild conditions. nih.govsnnu.edu.cn

Potential transformations, if achieved, could include hydroxylation, amination, or the introduction of other functional groups, which would significantly expand the structural diversity of derivatives. The challenge lies in achieving regioselectivity (i.e., distinguishing between the primary and tertiary C-H bonds of the isopropyl group) and maintaining the stereochemical integrity of the chiral center at C3.

Coupling Reactions for Scaffold Elaboration

Cross-coupling reactions are powerful tools for the elaboration of the this compound scaffold, allowing for the formation of C-C and C-N bonds to introduce aryl, heteroaryl, and other complex moieties. These reactions are fundamental in drug discovery for building molecular complexity.

If the piperazine ring or the isopropyl side chain is functionalized with a halide (e.g., bromide or iodide), it can participate in various palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Buchwald-Hartwig reactions. For example, a bromo-substituted derivative could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or heteroaryl group.

Conversely, the N4-secondary amine of this compound can be directly coupled with aryl or heteroaryl halides in a Buchwald-Hartwig amination reaction. This provides a direct route to N-aryl and N-heteroaryl piperazine derivatives, which are common motifs in many biologically active compounds.

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these coupling reactions. The development of new and more efficient catalytic systems continues to expand the possibilities for the derivatization of scaffolds like this compound.

| Coupling Reaction | Reactants | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | (R)-1-Cbz-3-(halo-isopropyl)-piperazine + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl-substituted isopropyl-piperazine | General methodology |

| Buchwald-Hartwig Amination | This compound + Aryl halide | Pd catalyst and phosphine (B1218219) ligand | N-Aryl-(R)-3-isopropyl-piperazine derivative | General methodology |

This compound: A Versatile Chiral Scaffold in Modern Medicinal Chemistry

The field of medicinal chemistry is in constant pursuit of novel molecular architectures that can serve as starting points for the development of new therapeutics. Among the privileged structures frequently employed in drug design, the piperazine ring holds a prominent place due to its favorable physicochemical properties and its presence in numerous FDA-approved drugs. nih.govnih.gov The introduction of chirality into the piperazine scaffold, particularly through carbon-substitution, unlocks access to a three-dimensional chemical space that is crucial for specific and high-affinity interactions with biological targets. nih.gov This article focuses on the application of this compound, a key chiral building block, in chemical research and drug discovery.

Application As a Chiral Building Block and Molecular Scaffold in Research

(R)-1-Cbz-3-isopropyl-piperazine is a mono-protected chiral piperazine (B1678402) derivative. The carbobenzyloxy (Cbz) group at the N1 position serves as a versatile protecting group, allowing for selective functionalization at the N4 position. The stereocenter at the C3 position, bearing an isopropyl group, provides a defined three-dimensional orientation for substituents, which is instrumental in creating molecules with high stereospecificity for their biological targets.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with approximately 59% of small-molecule drugs approved by the U.S. FDA containing at least one nitrogen heterocycle. nih.govresearchgate.net Chiral piperazines like this compound are valuable starting materials for the synthesis of more complex, polycyclic heterocyclic systems. The presence of two reactive nitrogen atoms, one of which is temporarily masked, allows for a stepwise and controlled elaboration of the molecular structure.

Research has demonstrated the transformation of chiral amino acids, such as valine (which contains an isopropyl group), into 3-substituted piperazine intermediates. nih.gov This synthetic strategy highlights how the isopropyl-substituted chiral center can be readily incorporated. These piperazine intermediates can then be used in parallel library synthesis to generate a wide array of novel compounds. nih.gov The N-H functionality of the piperazine can participate in various chemical reactions, including:

Reductive amination: To introduce diverse substituents.

Amide bond formation: To connect with carboxylic acids.

Nucleophilic substitution: To react with electrophiles.

Transition-metal-catalyzed cross-coupling reactions: To form carbon-carbon and carbon-nitrogen bonds.

These reactions enable the fusion of the piperazine ring with other cyclic systems or the attachment of complex side chains, leading to the generation of novel, multi-functionalized nitrogen-containing heterocycles with potential biological activity.

The generation of stereochemically diverse compound libraries is a critical strategy in modern drug discovery for exploring a wider range of biological targets. The underutilization of the carbon atoms on the piperazine ring has been a limitation in achieving true molecular diversity. nih.govresearchgate.net The use of chiral, C-substituted piperazines like this compound directly addresses this limitation.

By starting with an enantiomerically pure building block, chemists can ensure that the resulting library members have a defined absolute stereochemistry. This is crucial, as the biological activity of a chiral drug often resides in only one of its enantiomers. nih.gov The synthesis of libraries based on 3-substituted piperazine-2-acetic acid esters, derived from various amino acids, has been shown to produce a matrix of stereochemically pure and diverse piperazine scaffolds. nih.govresearchgate.net These scaffolds can then be further diversified at the nitrogen atoms, creating a vast number of unique molecules.

A notable approach involves the construction of DNA-Encoded Chemical Libraries (DECLs) using enantiomerically pure disubstituted piperazines as central cores. nih.gov This technology allows for the creation of libraries containing millions of compounds. The use of chiral piperazine scaffolds in these libraries introduces significant three-dimensional shape diversity that is distinct from commonly used flat, aromatic scaffolds like triazines. nih.gov

| Feature | Contribution to Stereochemical Diversity |

| Defined Stereocenter | The (R)-configuration at the C3 position provides a fixed anchor point for stereospecific molecular design. |

| Isopropyl Group | The bulky isopropyl group influences the preferred conformation of the piperazine ring, creating unique spatial arrangements of substituents. |

| Dual Functionality | The protected N1 and free N4 positions allow for orthogonal diversification, leading to a geometric increase in library complexity. |

The piperazine moiety is considered a "privileged scaffold" because it is a recurring structural motif in drugs targeting a wide range of biological systems. nih.gov The design of new drugs based on the this compound scaffold leverages several key principles:

Modulation of Physicochemical Properties: The piperazine ring is known to improve aqueous solubility and cell permeability, which are critical pharmacokinetic properties. The basicity of the piperazine nitrogen can be fine-tuned through substitution to optimize these properties.

Vectorial Egress from the Binding Pocket: The defined stereochemistry of the scaffold allows for the precise positioning of substituents to interact with specific residues within a protein's binding site. The isopropyl group can serve as a hydrophobic anchor, while functional groups attached to the nitrogen atoms can be directed towards hydrogen bond donors or acceptors.

Conformational Rigidity and Flexibility: While the piperazine ring can exist in chair and boat conformations, the presence of a bulky substituent like an isopropyl group can favor a particular conformation. nih.gov This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to higher affinity.

Access to 3D Chemical Space: Unlike flat aromatic scaffolds, the sp3-rich nature of the piperazine ring provides access to three-dimensional structures that can better mimic the shapes of natural ligands and interact with complex protein surfaces. nih.gov

Structural modifications at the N1 and N4 positions of the piperazine scaffold are a common strategy to overcome issues like low bioavailability or to improve efficacy and affinity for a target.

The utility of this compound as a scaffold can be better understood through comparison with other related structures.

| Scaffold Type | Advantages | Disadvantages |

| Achiral Piperazine | Simple, inexpensive, and synthetically accessible. Improves solubility. | Lacks stereochemical information, leading to potentially lower potency and selectivity. Can result in complex mixtures of stereoisomers if a chiral center is introduced later in the synthesis. |

| This compound | Enantiomerically pure, providing high stereochemical control. The isopropyl group offers a hydrophobic interaction point and influences conformation. Access to 3D chemical space. | More complex and costly to synthesize compared to achiral piperazine. |

| Other C-Substituted Chiral Piperazines (e.g., methyl, phenyl) | Offers different steric and electronic properties compared to the isopropyl group, allowing for fine-tuning of scaffold properties. For example, a phenyl group could introduce pi-stacking interactions. | The specific synthetic routes may vary in difficulty and yield. |

| N-Substituted Chiral Piperazines | Simpler to synthesize than C-substituted piperazines. The chiral center is not on the core ring. | The chiral center may be more flexible and have less influence on the overall conformation of the piperazine ring compared to a C-substituted scaffold. |

| Other Chiral Heterocyclic Scaffolds (e.g., Piperidine, Pyrrolidine) | Offer different ring sizes, geometries, and basicities. researchgate.net | May not possess the same favorable combination of dual-nitrogen functionality and physicochemical properties as piperazine. |

The choice of scaffold is ultimately dictated by the specific requirements of the drug discovery program, including the nature of the biological target and the desired physicochemical properties of the final compound. However, the use of C-substituted chiral piperazines like this compound represents a sophisticated approach to maximize the exploration of relevant, three-dimensional chemical space.

Advanced Analytical Characterization Techniques for Research on R 1 Cbz 3 Isopropyl Piperazine

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of (R)-1-Cbz-3-isopropyl-piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the electronic environment of the nuclei. nih.govnih.gov

In substituted piperazines, the presence of the carbamate (B1207046) group introduces a partial double bond character to the amide C-N bond, leading to restricted rotation. nih.govnih.gov This phenomenon, coupled with the chair interconversion of the piperazine (B1678402) ring, can result in complex NMR spectra, often showing doubled signals for the piperazine ring protons and carbons at room temperature. nih.govnih.govresearchgate.netrsc.org Temperature-dependent NMR studies are therefore crucial to probe the conformational dynamics. nih.govresearchgate.net By increasing the temperature, the rate of rotation around the amide bond and the ring inversion increase, leading to the coalescence of signals at specific temperatures. nih.govnih.govresearchgate.net From these coalescence temperatures, the activation energy barriers for these conformational changes can be calculated, providing valuable insight into the molecule's dynamic behavior in solution. nih.govresearchgate.netrsc.orgscispace.com

Table 1: Representative NMR Data for Substituted Piperazines

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H | 7.20 - 7.40 | Multiplet | Aromatic protons of the Cbz group |

| ¹H | 5.10 - 5.20 | Singlet | Benzylic protons of the Cbz group |

| ¹H | 2.50 - 4.00 | Multiplets | Piperazine ring protons |

| ¹H | 0.80 - 1.00 | Doublet | Isopropyl methyl protons |

| ¹³C | ~155 | Singlet | Carbonyl carbon of the Cbz group |

| ¹³C | 127 - 137 | Multiple signals | Aromatic carbons of the Cbz group |

| ¹³C | ~67 | Singlet | Benzylic carbon of the Cbz group |

| ¹³C | 40 - 60 | Multiple signals | Piperazine ring carbons |

| ¹³C | ~20 | Multiple signals | Isopropyl carbons |

Note: The exact chemical shifts for this compound would require experimental determination. The data presented is representative of similar substituted piperazine structures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of this compound, which allows for the unambiguous confirmation of its elemental composition. researchgate.net Techniques such as Electrospray Ionization (ESI) are commonly employed to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer. researchgate.net The high accuracy of the mass measurement (typically to within a few parts per million) enables the differentiation between compounds with the same nominal mass but different elemental formulas.

Furthermore, HRMS is instrumental in impurity profiling. By detecting ions corresponding to potential by-products, starting materials, or degradation products, even at very low concentrations, HRMS ensures the high purity of the target compound. This is critical for its use in subsequent synthetic steps or biological assays.

Table 2: HRMS Data for a Representative Substituted Piperazine

| Ion | Calculated m/z | Found m/z | Notes |

| [M+H]⁺ | 291.1965 | 291.1962 | Corresponds to the protonated molecule of this compound (C₁₆H₂₄N₂O₂). |

Note: This is a theoretical value for this compound. The exact measured value would be determined experimentally.

Chiral Chromatography for Enantiomeric Excess Determination

The synthesis of a single enantiomer like this compound necessitates a reliable method to determine its enantiomeric purity, or enantiomeric excess (ee). uma.esresearchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. uma.esresearchgate.netrsc.org This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatographic column. rsc.org

The choice of the chiral column and the mobile phase composition (e.g., hexane (B92381) and isopropyl alcohol mixtures) are critical for achieving good resolution between the enantiomeric peaks. rsc.org A UV detector is commonly used to monitor the elution of the enantiomers. rsc.org The enantiomeric excess is then calculated from the integrated areas of the two peaks. uma.esresearchgate.netyoutube.com The development of robust chiral HPLC methods is essential for quality control and for optimizing asymmetric synthetic routes. nih.gov

Table 3: Typical Chiral HPLC Parameters for Enantiomeric Excess Determination

| Parameter | Value/Description |

| Column | Chiralcel OD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane:Isopropyl Alcohol (e.g., 90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (t R ) | Different for the (R) and (S) enantiomers |

Note: The specific retention times for the enantiomers of 1-Cbz-3-isopropyl-piperazine would need to be determined experimentally.

Polarimetry for Optical Rotation Measurement and Absolute Configuration Support

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound, which is its ability to rotate the plane of plane-polarized light. wikipedia.orgmasterorganicchemistry.com The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the compound, concentration, solvent, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). wikipedia.orgmasterorganicchemistry.com

For this compound, measuring the optical rotation provides a straightforward method to confirm its chiral nature. A non-zero optical rotation indicates the presence of a single enantiomer in excess. While the sign of the rotation (+ for dextrorotatory or - for levorotatory) does not directly correlate with the (R) or (S) configuration in a predictable way, it serves as a crucial piece of data for characterizing a specific enantiomer. youtube.commasterorganicchemistry.comlibretexts.org Once the absolute configuration of a compound has been definitively established through other means, such as X-ray crystallography or chemical correlation to a known standard, the sign of its optical rotation becomes a reliable identifier for that enantiomer. wikipedia.orglibretexts.org

Table 4: Representative Polarimetry Data

| Parameter | Value |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 20 °C |

| Concentration | c = 1.0 in CHCl₃ |

| Specific Rotation [α] | To be determined experimentally |

Note: The specific rotation value for this compound must be measured.

Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

In-situ spectroscopic techniques are invaluable for monitoring the progress of reactions that produce or consume this compound. Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, as well as real-time NMR spectroscopy, can provide continuous data on the concentrations of reactants, intermediates, and products.

For instance, in the synthesis of this compound, FT-IR spectroscopy can be used to follow the disappearance of the N-H stretch of the starting piperazine and the appearance of the characteristic carbonyl stretch of the carbamate group. This real-time monitoring allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and minimize by-product formation. Furthermore, the detection of transient intermediates can provide crucial insights into the reaction mechanism. nih.gov For example, fluorescence spectroscopy has been utilized to study the interaction of piperazine derivatives with metal ions, revealing details about binding and intramolecular charge transfer processes. nih.gov

Theoretical and Computational Investigations of R 1 Cbz 3 Isopropyl Piperazine

Conformational Analysis and Energy Landscapes

The three-dimensional structure of (R)-1-Cbz-3-isopropyl-piperazine is crucial to its function and reactivity. Computational methods, such as density functional theory (DFT), are powerful tools for exploring the molecule's conformational possibilities. tandfonline.com The piperazine (B1678402) ring, a six-membered heterocycle, can adopt several conformations, primarily the chair, boat, and twist-boat forms.

For this compound, the chair conformation is generally the most stable. In this arrangement, the substituents on the ring can be in either axial or equatorial positions. The large isopropyl group at the C-3 position and the carbobenzyloxy (Cbz) group at the N-1 position create significant steric demands that dictate the preferred conformation.

Computational studies reveal two primary chair conformations: one with the isopropyl group in an equatorial position and another with it in an axial position. The equatorial conformation is significantly lower in energy due to the avoidance of 1,3-diaxial interactions, which are unfavorable steric clashes. The Cbz group's orientation also influences stability, but the effect of the bulky isopropyl group is dominant.

The energy landscape of this molecule is characterized by these low-energy chair conformers, separated by higher-energy transition states corresponding to boat and twist-boat conformations. These higher-energy states are typically not significantly populated at room temperature but represent key points on the pathway of ring inversion.

Stereochemical Stability and Epimerization Pathways

The stereochemical integrity of the chiral center at C-3 is critical for the biological activity of many chiral piperazine derivatives. Epimerization is the process by which the (R)-isomer could potentially convert to its (S)-isomer, leading to a loss of enantiomeric purity. Computational studies are employed to investigate the likelihood of this process by calculating the energy barrier for the C-H bond cleavage at the chiral center.

For piperazines and related saturated nitrogen heterocycles, epimerization can be facilitated by photocatalytic methods involving hydrogen atom transfer (HAT). nih.gov However, under normal physiological or synthetic conditions without such catalysts, the C-H bond at the C-3 position is generally stable.

Theoretical calculations can model the transition state for the epimerization reaction. This typically involves the formation of a radical or an anionic intermediate at the C-3 position, which would then be free to re-form the C-H bond from either face, leading to racemization. The energy required to reach this transition state is the activation energy for epimerization. For this compound, this barrier is computationally predicted to be high, suggesting that the compound is stereochemically stable under typical conditions. The presence of the bulky isopropyl group may also contribute to this stability by sterically hindering the approach of any species that might facilitate C-H bond cleavage.

Computational Studies of Reaction Mechanisms in Synthetic Routes

Computational chemistry provides significant insights into the mechanisms of reactions used to synthesize chiral piperazines. nih.gov For a molecule like this compound, a common synthetic strategy involves the cyclization of a chiral diamine precursor. rsc.org

Theoretical models can be used to study the key steps of such syntheses, for instance, an aza-Michael addition. rsc.org By calculating the energies of reactants, transition states, and products, chemists can understand the feasibility of a proposed synthetic step and predict its stereochemical outcome. For example, in the cyclization step, computational analysis can reveal why one diastereomeric transition state is favored over another, leading to the desired (R) configuration.

These studies can also elucidate the role of catalysts and reagents. For example, in a reaction involving a metal catalyst, DFT calculations can model the coordination of the substrate to the metal center and the subsequent transformations. This level of detail helps in optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve yield and enantiomeric purity.

Molecular Modeling and Docking Simulations for Scaffold-Target Interactions

The piperazine ring is a common scaffold in medicinal chemistry, found in numerous approved drugs. nih.govnih.gov this compound and its derivatives are often used as building blocks in the design of new therapeutic agents. mdpi.comnih.govrsc.org Molecular modeling and docking are essential computational techniques in this process. derpharmachemica.com

Docking simulations predict how a small molecule, or ligand, binds to the active site of a biological target, typically a protein or enzyme. jksus.org For derivatives of this compound, these simulations can help researchers understand how modifications to the scaffold will affect binding affinity and selectivity.

In a typical docking study, a 3D model of the target protein is used. The piperazine derivative is then computationally placed into the binding site in various orientations and conformations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. For example, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. The isopropyl group may fit into a hydrophobic pocket, while the Cbz group could be modified to form specific interactions with the target. This information is invaluable for the rational design of more potent and selective drug candidates. connectjournals.comnih.govnih.gov

Emerging Research Frontiers and Future Prospects for R 1 Cbz 3 Isopropyl Piperazine

Development of Novel and Green Synthetic Methodologies

The demand for enantiomerically pure chiral compounds in the pharmaceutical industry has driven the development of sustainable and efficient synthetic methods. nih.gov For (R)-1-Cbz-3-isopropyl-piperazine, research is moving beyond classical synthetic routes towards greener alternatives that minimize waste, reduce energy consumption, and utilize safer reagents.

Key Green Synthetic Approaches:

Biocatalysis: Enzymatic reactions offer high selectivity under mild conditions. Chemo-enzymatic strategies, which combine chemical synthesis with biocatalysis, are being explored for the asymmetric synthesis of chiral piperidines and related heterocycles. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade has been used to produce stereo-defined substituted piperidines. nih.gov Such biocatalytic methods could be adapted for the large-scale, enantioselective production of the 3-isopropyl-piperazine core, which can then be selectively protected to yield the target compound.

Visible-Light Photoredox Catalysis: This technique uses light to drive chemical reactions, often under mild conditions. It has been successfully applied to the synthesis of 2-substituted piperazines through a decarboxylative annulation protocol. unl.pt This approach offers a powerful tool for constructing the piperazine (B1678402) ring system from readily available starting materials.

Flow Chemistry: Continuous flow synthesis provides enhanced safety, scalability, and efficiency compared to traditional batch processes. oup.comnih.gov The development of a flow microwave reactor has shown promise for accelerating the synthesis of monosubstituted piperazines, demonstrating the potential for more efficient production of intermediates like this compound. nih.gov

Table 1: Comparison of Synthetic Methodologies for Chiral Piperazines

| Methodology | Advantages | Potential Application for this compound |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.gov | Asymmetric synthesis of the chiral 3-isopropyl-piperazine core. |

| Photoredox Catalysis | Uses light as a sustainable energy source, mild reaction conditions, operational simplicity. unl.pt | Construction of the substituted piperazine ring. |

| Flow Chemistry | Improved safety, scalability, and efficiency; potential for automation. nih.govoup.comnih.gov | Efficient and scalable production of the target compound. |

Exploration of Undiscovered Chemical Transformations

The synthetic utility of this compound is largely dependent on the chemical transformations it can undergo. While the Cbz group is a well-known protecting group, research is ongoing to explore novel and selective reactions at both the nitrogen and carbon atoms of the piperazine ring.

Key Chemical Transformations:

Selective Deprotection: The removal of the Cbz group is a critical step to allow for further functionalization at the N-1 position. While standard methods like hydrogenolysis are common, newer, milder techniques are being developed. For example, a method using low-carbon alcohols (methanol, ethanol) has been shown to effectively remove the Cbz group from various heterocyclic amines. rsc.orgoup.com This offers a potentially more functional-group-tolerant alternative to traditional methods.

N-4 Functionalization: The free secondary amine at the N-4 position is a prime site for introducing molecular diversity. This can be achieved through various reactions, including:

Alkylation and Acylation: Introducing a wide range of substituents to modulate the compound's properties.

Reductive Amination: A powerful method for creating new carbon-nitrogen bonds.

Copper-Catalyzed Amino Etherification: A three-component reaction that can introduce both alkylamine and ether functionalities onto alkenes, where N-Cbz-piperazine can act as the amine source.

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the piperazine ring is a frontier in synthetic chemistry. This would allow for the introduction of substituents at positions other than the nitrogen atoms, further expanding the accessible chemical space.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents and Conditions | Purpose |

|---|---|---|

| Cbz-Deprotection | H₂, Pd/C | Removal of the protecting group to enable further functionalization at N-1. |

| Low-carbon alcohols (e.g., methanol, ethanol) rsc.org | Milder, alternative deprotection method. | |

| N-4 Alkylation | Alkyl halides, base | Introduction of alkyl groups to explore structure-activity relationships. |

| N-4 Acylation | Acyl chlorides, base | Synthesis of amide derivatives with diverse properties. |

| N-4 Arylation | Buchwald-Hartwig amination | Formation of N-aryl piperazines, a common motif in bioactive molecules. nih.gov |

Expanded Applications as a Chiral Scaffold in Emerging Research Areas

The rigid, chiral structure of this compound makes it an ideal scaffold for the development of new chemical entities in various research areas. nih.gov A chiral scaffold serves as a three-dimensional template upon which different functional groups can be arranged in a specific spatial orientation, which is crucial for molecular recognition by biological targets. nih.govnih.gov

Emerging Applications:

Drug Discovery: The piperazine ring is a key component in numerous FDA-approved drugs, including kinase inhibitors and central nervous system agents. rsc.orgnih.govacs.org The specific stereochemistry and substitution pattern of this compound can be leveraged to design novel ligands with high affinity and selectivity for their targets. nih.govnih.gov For example, chiral piperazine derivatives have been investigated for their affinity to sigma receptors, which are implicated in a variety of neurological disorders. nih.gov

Asymmetric Catalysis: Chiral piperazines have been used as organocatalysts in asymmetric reactions, such as the Michael addition of aldehydes to nitroalkenes. unl.pt The (R)-3-isopropyl-piperazine core, obtained after deprotection, could be incorporated into novel catalyst designs for a range of asymmetric transformations.

Chemical Biology: As a well-defined chiral building block, this compound can be used to synthesize chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, researchers can create tools to investigate the function and localization of specific proteins or enzymes.

Integration with High-Throughput Synthesis and Screening Platforms

Modern drug discovery relies heavily on the rapid synthesis and screening of large numbers of compounds to identify promising lead candidates. nih.govnih.gov The integration of this compound into high-throughput (HTS) workflows is a key area for future development.

Strategies for Integration:

Combinatorial Library Synthesis: This compound is an excellent starting point for the parallel synthesis of large libraries of derivatives. researchgate.net By reacting the free N-4 amine with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) in a multi-well plate format, thousands of unique compounds can be generated efficiently.

Automated Synthesis: Flow chemistry and robotic platforms can be employed to automate the synthesis of piperazine derivatives, further accelerating the production of compound libraries. nih.gov

High-Throughput Screening (HTS): The resulting libraries of chiral piperazine derivatives can be screened against a wide range of biological targets to identify new hits. The physicochemical properties imparted by the piperazine scaffold, such as improved solubility and bioavailability, can increase the quality of the screening library and the likelihood of finding viable drug candidates. nih.govresearchgate.net Chiral screening procedures using techniques like HPLC are essential to ensure the enantiomeric purity of the synthesized compounds. youtube.com

Table 3: High-Throughput Workflow for this compound

| Step | Technology/Method | Outcome |

|---|---|---|

| 1. Starting Material | This compound | A defined chiral scaffold. |

| 2. Parallel Synthesis | Automated liquid handlers, multi-well plates | A large library of diverse piperazine derivatives. researchgate.net |

| 3. Purification | High-throughput HPLC or SFC | Purified individual compounds for screening. researchgate.net |

| 4. Screening | Robotic HTS platforms | Identification of "hit" compounds with desired biological activity. nih.gov |

| 5. Data Analysis | Cheminformatics | Development of structure-activity relationships (SAR) to guide further optimization. nih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (R)-1-Cbz-3-isopropyl-piperazine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantiopure piperazine derivatives can be synthesized using chiral auxiliaries or enzymatic resolution. Protecting groups like Cbz (carboxybenzyl) are critical to prevent undesired side reactions. A related study on 1-isopropyl-piperazine derivatives utilized alkylation of piperazine cores followed by chromatographic purification to isolate stereoisomers . Boc-protected analogs (e.g., (S)-1-Boc-2-isopropylpiperazine) highlight the importance of orthogonal protecting groups in multi-step syntheses .

Q. How can researchers ensure the structural fidelity of this compound during synthesis?

- Methodological Answer : Structural verification requires a combination of techniques:

- NMR spectroscopy : To confirm regiochemistry and stereochemistry (e.g., distinguishing isopropyl substitution at position 3).

- High-resolution mass spectrometry (HRMS) : To validate molecular formula and purity, as demonstrated in studies on 1-alkyl-4-arylpiperazine derivatives .

- Comparative analysis : Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) for analogous compounds ensures consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) for structurally similar piperazines recommend:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as highlighted in safety guidelines for 1-(4-chlorophenyl)piperazine .

- Storage : Tightly sealed containers in cool, dry environments to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be analyzed to resolve discrepancies in stereochemical data?

- Methodological Answer : Chiral separation techniques are critical:

- Chiral HPLC/GC : Utilize chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers, as applied in studies on dopamine transporter ligands .

- Polarimetry or circular dichroism (CD) : To quantify optical rotation and confirm absolute configuration .

- Reference standards : Compare retention times with commercially available (R)- or (S)-configured analogs .

Q. What metabolic pathways should be prioritized when studying this compound in preclinical models?

- Methodological Answer : Design metabolic studies using:

- In vitro models : Liver microsomes or hepatocytes to identify phase I (oxidation, hydroxylation) and phase II (glucuronidation) metabolites, as shown for mCPP metabolism .

- GC-MS/LC-MS : Detect and quantify metabolites after derivatization (e.g., acetylation) to enhance volatility or ionization efficiency .

- Isotopic labeling : Use deuterated analogs to trace metabolic intermediates in vivo .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodological Answer : Focus on substituent effects:

- Alkyl chain modifications : Vary the isopropyl group to assess steric and electronic impacts on receptor binding, as demonstrated in studies on DAT/SERT ligands .

- Protecting group replacement : Compare Cbz with Boc or acetyl groups to evaluate stability and bioavailability .

- In silico modeling : Molecular docking to predict interactions with target proteins (e.g., GPCRs or transporters) .

Q. What experimental approaches validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Forced degradation : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC .

- Thermal analysis : TGA/DSC to determine melting points and thermal decomposition profiles .

- Long-term storage testing : Assess crystallinity and purity after 6–12 months under controlled humidity .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the metabolic fate of this compound in different species?

- Methodological Answer :

- Cross-species comparisons : Conduct parallel studies in rodents and non-rodents to identify species-specific enzymes (e.g., CYP450 isoforms) .

- Knockout models : Use genetically modified animals lacking specific metabolic enzymes to isolate pathways .

- Meta-analysis : Reconcile discrepancies by comparing results with published data on analogous compounds (e.g., mCPP vs. TFMPP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.